Cas no 1083-09-6 (Benzeneethanamine,2,4,5-trimethoxy-a-methyl-)

1083-09-6 structure
Nome del prodotto:Benzeneethanamine,2,4,5-trimethoxy-a-methyl-
Benzeneethanamine,2,4,5-trimethoxy-a-methyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzeneethanamine,2,4,5-trimethoxy-a-methyl-
- 2,4,5-TRIMETHOXYAMPHETAMIN
- 2,4,5-Trimethoxyamphetamine
- 2,4,5-TMA
- 2,4,5-trimethoxyphenylisopropylamine
- TMA-2
- DL-2,4,5-TRIMETHOXYAMPHETAMINE
- 713Z3SL0TJ
- 1-(2,4,5-trimethoxyphenyl)propan-2-amine
- CHEMBL8389
- 1-Methyl-2-(2,4,5-trimethoxyphenyl)ethylamine #
- 22199-15-1
- TVSIMAWGATVNGK-UHFFFAOYSA-N
- DTXSID00874364
- Benzeneethanamine, 2,4,5-trimethoxy-alpha-methyl-, (+-)-
- Benzeneethanamine, 2,4,5-trimethoxy-.alpha.-methyl-
- Benzeneethanamine,2,4,5-trimethoxy-.alpha.-methyl-(.+/-.)-
- 1-Methyl-2-(2,4,5-trimethoxy-phenyl)-ethylamine
- SCHEMBL398580
- BAA08309
- J13.143A
- NS00017333
- PD020028
- Phenethylamine, alpha-methyl-2,4,5-trimethoxy-
- BDBM50005253
- Phenethylamine, 2,4,5-trimethoxy-alpha-methyl-
- UNII-713Z3SL0TJ
- 1083-09-6
- (+/-)-1-(2,4,5-TRIMETHOXYPHENYL)-2-AMINOPROPANE
- 2,4,5-Trimethoxy-alpha-methylbenzeneethanamine
- 2,4,5-Trimethoxy-.alpha.-methylphenethylamine
- 2,4,5-TRIMETHOXYAMPHETAMINE, DL-
- Phenethylamine, .alpha.-methyl-2,4,5-trimethoxy-
- 2,4,5-Trimethoxy-alpha-methylphenethylamine
- Phenethylamine, 2,4,5-trimethoxy-.alpha.-methyl-
- AKOS000161117
- 1-Methyl-2-(2,4,5-trimethoxy-phenyl)-ethylamine(2,4,5-TMA)
- (+/-)1-Methyl-2-(2,4,5-trimethoxy-phenyl)-ethylamine
-
- Inchi: InChI=1S/C12H19NO3/c1-8(13)5-9-6-11(15-3)12(16-4)7-10(9)14-2/h6-8H,5,13H2,1-4H3
- Chiave InChI: TVSIMAWGATVNGK-UHFFFAOYSA-N
- Sorrisi: CC(CC1=CC(=C(C=C1OC)OC)OC)N
Proprietà calcolate
- Massa esatta: 225.13600
- Massa monoisotopica: 225.136493
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 16
- Conta legami ruotabili: 5
- Complessità: 201
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conta Tautomer: niente
- Carica superficiale: 0
- XLogP3: niente
- Superficie polare topologica: 53.7
Proprietà sperimentali
- Densità: 1.0±0.1 g/cm3
- Punto di ebollizione: 329.5±37.0 °C at 760 mmHg
- Punto di infiammabilità: 155.0±20.2 °C
- Indice di rifrazione: 1.519
- PSA: 53.71000
- LogP: 2.30240
- Pressione di vapore: 0.0±0.7 mmHg at 25°C
Benzeneethanamine,2,4,5-trimethoxy-a-methyl- Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303+H313+H333
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Benzeneethanamine,2,4,5-trimethoxy-a-methyl- Letteratura correlata
-
1. Crystal and molecular structure of the psychotropic drug 2-(4-ethyl-2,5-dimethoxyphenyl)-1-methylethylamine (4-ethyl-2,5-dimethoxyamphetamine)Olga Kennard,Carmel Giacovazzo,Alan S. Horn,Romano Mongiorgi,Lodovico Riva di Sanseverino J. Chem. Soc. Perkin Trans. 2 1974 1160
1083-09-6 (Benzeneethanamine,2,4,5-trimethoxy-a-methyl-) Prodotti correlati
- 946353-95-3(N'-2-(4-fluorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-N-(2-methoxyethyl)ethanediamide)
- 1091035-67-4(N-[2-(methylsulfanyl)phenyl]-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide)
- 2034510-60-4(3-fluoro-4-methoxy-N-{2-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-ylethyl}benzene-1-sulfonamide)
- 863500-93-0(methyl 2-{3-(4-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylsulfanyl}butanoate)
- 832091-72-2(2-{4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(oxolan-2-yl)methylacetamide)
- 14750-15-3(2,3-dihydro-2-oxo-1H-Indole-3-carboxylic acid methyl ester)
- 2243515-62-8(6-[(cyclopropylmethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]pyridine-3-carboxylic acid)
- 2137440-17-4(rac-sodium (1R,2S)-2-fluorocyclobutane-1-sulfinate)
- 1781963-85-6(4-amino-3-(4-bromo-3-fluorophenyl)butanoic acid)
- 1853176-79-0(5-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde)
Fornitori consigliati
atkchemica
Membro d'oro
CN Fornitore
Reagenti

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
